molecular formula C19H20N4O8 B12619638 2,6-Bis(4-nitroanilino)heptanedioic acid CAS No. 917951-06-5

2,6-Bis(4-nitroanilino)heptanedioic acid

Cat. No.: B12619638
CAS No.: 917951-06-5
M. Wt: 432.4 g/mol
InChI Key: YWWDLZMXFLIZDL-UHFFFAOYSA-N
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Description

2,6-Bis(4-nitroanilino)heptanedioic acid is a chemical compound with the molecular formula C19H20N4O8 It is characterized by the presence of two nitroaniline groups attached to a heptanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-nitroanilino)heptanedioic acid typically involves the reaction of heptanedioic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-nitroanilino)heptanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis(4-nitroanilino)heptanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-nitroanilino)heptanedioic acid involves its interaction with specific molecular targets. The nitroaniline groups can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The heptanedioic acid backbone may also play a role in the compound’s overall activity by providing structural stability and facilitating interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-aminophenyl)heptanedioic acid: Similar structure but with amino groups instead of nitro groups.

    2,6-Bis(4-chloroanilino)heptanedioic acid: Similar structure but with chloro groups instead of nitro groups.

    2,6-Bis(4-methoxyanilino)heptanedioic acid: Similar structure but with methoxy groups instead of nitro groups.

Uniqueness

2,6-Bis(4-nitroanilino)heptanedioic acid is unique due to the presence of nitro groups, which impart specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various applications in research and industry .

Properties

CAS No.

917951-06-5

Molecular Formula

C19H20N4O8

Molecular Weight

432.4 g/mol

IUPAC Name

2,6-bis(4-nitroanilino)heptanedioic acid

InChI

InChI=1S/C19H20N4O8/c24-18(25)16(20-12-4-8-14(9-5-12)22(28)29)2-1-3-17(19(26)27)21-13-6-10-15(11-7-13)23(30)31/h4-11,16-17,20-21H,1-3H2,(H,24,25)(H,26,27)

InChI Key

YWWDLZMXFLIZDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(CCCC(C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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